

# A Comprehensive Guide to the Spectral Analysis of Dimethoxydiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of **dimethoxydiphenylsilane**, a key organosilicon compound utilized in various industrial and research applications. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data visualizations to facilitate a thorough understanding of its structural characteristics.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **dimethoxydiphenylsilane** were acquired to elucidate the arrangement of its constituent atoms.

### <sup>1</sup>H NMR Spectral Data

The ¹H NMR spectrum reveals the different types of protons present in the molecule and their chemical environments. The data for **dimethoxydiphenylsilane** is summarized below.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.65	m	4H	Aromatic Protons (ortho)
7.40	m	4H	Aromatic Protons (meta)
7.35	m	2H	Aromatic Protons (para)
3.61	S	6H	Methoxy Protons (- OCH₃)

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment	
134.5	Aromatic Carbon (ipso)	
131.5	Aromatic Carbon (ortho)	
129.8	Aromatic Carbon (para)	
127.8	Aromatic Carbon (meta)	
50.5	Methoxy Carbon (-OCH₃)	

# **Experimental Protocol for NMR Spectroscopy**

Sample Preparation: A solution of **dimethoxydiphenylsilane** was prepared by dissolving approximately 20-30 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.



#### <sup>1</sup>H NMR Parameters:

Pulse Program: zg30

• Number of Scans: 16

Acquisition Time: 3.98 seconds

• Relaxation Delay: 1.0 second

<sup>13</sup>C NMR Parameters:

• Pulse Program: zgpg30

• Number of Scans: 1024

· Acquisition Time: 1.86 seconds

Relaxation Delay: 2.0 seconds

Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra. Chemical shifts were referenced to the residual solvent peak of CDCl<sub>3</sub> (7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### **IR Spectral Data**

The IR spectrum of **dimethoxydiphenylsilane** exhibits characteristic absorption bands corresponding to its various functional groups.



Wavenumber (cm⁻¹)	Intensity	Assignment
3070	Medium	C-H stretch (aromatic)
2945, 2840	Medium	C-H stretch (aliphatic, -OCH <sub>3</sub> )
1590	Strong	C=C stretch (aromatic ring)
1430	Strong	Si-Phenyl stretch
1120	Strong	Si-O-C stretch
1090	Strong	O-CH₃ stretch
730, 695	Strong	C-H out-of-plane bend (aromatic)

### **Experimental Protocol for IR Spectroscopy**

Sample Preparation: A thin film of neat **dimethoxydiphenylsilane** was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

#### Parameters:

• Scan Range: 4000-400 cm<sup>-1</sup>

Number of Scans: 16

• Resolution: 4 cm<sup>-1</sup>

Data Processing: A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

# **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **dimethoxydiphenylsilane** was obtained using electron ionization (EI).



### **Mass Spectral Data**

The mass spectrum shows the molecular ion peak and various fragment ions, which provide information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
244	26.0	[M] <sup>+</sup> (Molecular Ion)
213	4.2	[M - OCH <sub>3</sub> ]+
199	100.0	[M - OCH <sub>3</sub> - CH <sub>3</sub> ] <sup>+</sup>
181	3.6	[M - 2(OCH <sub>3</sub> )] <sup>+</sup>
167	100.0	[Si(C6H₅)₂OH]+
154	24.7	[Si(C <sub>6</sub> H <sub>5</sub> )(OCH₃)] <sup>+</sup>
137	23.3	[Si(C <sub>6</sub> H₅)] <sup>+</sup>
105	5.4	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	3.0	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

### **Experimental Protocol for Mass Spectrometry**

Instrumentation: The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) system (Agilent 7890B GC and 5977A MSD).

#### GC Conditions:

Injection Mode: Split

• Inlet Temperature: 250 °C

· Carrier Gas: Helium

Column: HP-5ms (30 m x 0.25 mm, 0.25 μm)

#### MS Conditions:



• Ionization Mode: Electron Ionization (EI)

• Ionization Energy: 70 eV

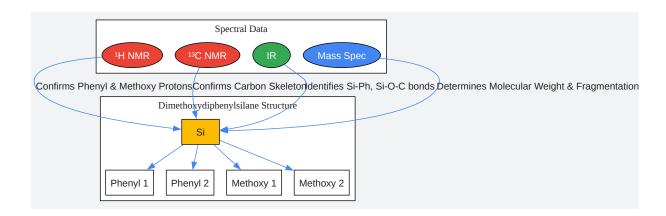
Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

• Mass Range: 40-550 amu

## **Data Interpretation and Structural Elucidation**

The combined spectral data provides a comprehensive picture of the structure of **dimethoxydiphenylsilane**.



Click to download full resolution via product page

Caption: Relationship between the structure of **dimethoxydiphenylsilane** and its spectral data.



The ¹H and ¹³C NMR data confirm the presence of two phenyl groups and two methoxy groups attached to a central silicon atom. The IR spectrum provides evidence for the key functional groups, including the Si-Phenyl and Si-O-C bonds. The mass spectrum confirms the molecular weight of 244 g/mol and reveals a characteristic fragmentation pattern, with the base peak at m/z 199 corresponding to the loss of a methoxy and a methyl group. This comprehensive spectral analysis provides unambiguous confirmation of the structure of **dimethoxydiphenylsilane**.

 To cite this document: BenchChem. [A Comprehensive Guide to the Spectral Analysis of Dimethoxydiphenylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146717#dimethoxydiphenylsilane-spectral-data-nmr-ir-mass-spec]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com